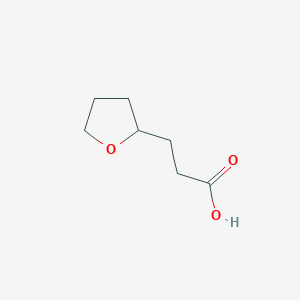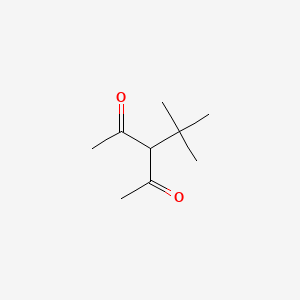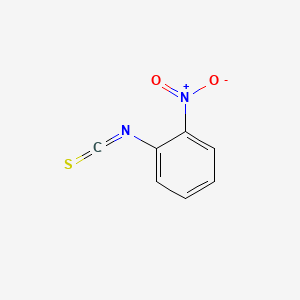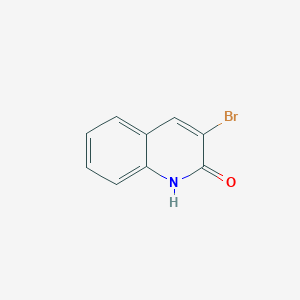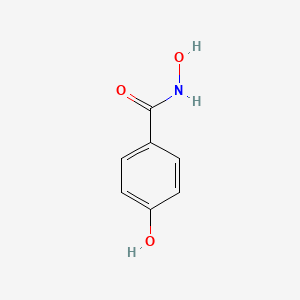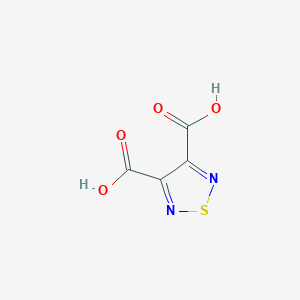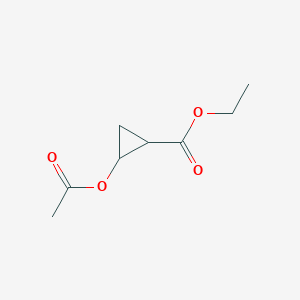
Ethyl 2-(acetyloxy)cyclopropanecarboxylate
Descripción general
Descripción
Ethyl 2-(acetyloxy)cyclopropanecarboxylate is a compound that falls within the category of cyclopropane esters, which are known for their versatility in synthetic organic chemistry. These compounds are often used as intermediates in the synthesis of various functionalized molecules due to their reactivity and the unique structural properties imparted by the cyclopropane ring.
Synthesis Analysis
The synthesis of cyclopropane esters can be achieved through various methods. For instance, the use of ethyl-2-(2-chloroethyl)acrylate as a versatile α-cyclopropylester cation synthon has been reported, which reacts efficiently with different nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate to afford functionalized cyclopropane esters in high yields . Another approach involves the ring-closing metathesis-based synthesis of cyclohexene derivatives, which can be diastereoselectively synthesized from L-serine, highlighting the utility of cyclopropane esters in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of cyclopropane esters is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and high reactivity to these molecules. The substituents on the cyclopropane ring can significantly influence the reactivity and the outcome of chemical reactions. For example, the oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates with lead tetraacetate results in the cleavage of the C1-C2 bond, leading to the formation of unusual anhydride bis-acetals .
Chemical Reactions Analysis
Cyclopropane esters undergo a variety of chemical reactions. The reduction of ethyl 2-alkyl- and 2,3-dialkyl-2-cyclopropene-1-carboxylates with lithium aluminum hydride can either retain the double bond or lead to the corresponding alcohols of the cyclopropane series, depending on the reaction conditions . Additionally, the reaction of ethyl 2,2-dimethoxycyclopropanecarboxylates with m-CPBA leads to β-hydroxyacid derivatives through a process involving the scission of both the C1-C2 and C2-C3 bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane esters are influenced by their strained ring structure and the nature of their substituents. These properties are crucial in determining their reactivity and the types of reactions they can participate in. For example, the cationic polymerization of N-vinylcarbazole initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate demonstrates the influence of the cyclopropane ester's structure on polymerization reactions . The preparation of optically active cyclopropanecarboxylic acid derivatives also showcases the importance of stereochemistry in the synthesis and study of these compounds .
Aplicaciones Científicas De Investigación
Role in Postharvest Biology and Technology
Ethyl 2-(acetyloxy)cyclopropanecarboxylate is closely related to compounds such as 1-methylcyclopropene (1-MCP), which is extensively researched for its effects on fruits and vegetables. Studies indicate that 1-MCP is pivotal in investigating the role of ethylene in ripening and senescence and has emerged as a commercial technology to enhance the quality maintenance of various products. Its application, notably in the apple industry, has demonstrated significant strengths, although its use in other fruits and vegetables still requires exploration for full commercial potential (Blankenship & Dole, 2003; Watkins, 2006).
Applications in Food and Beverage Quality Control
Ethyl 2-(acetyloxy)cyclopropanecarboxylate, due to its structural relation to ethyl carbamate, has implications in food and beverage safety and quality. Ethyl carbamate, found in fermented foods and beverages, is known for its toxic and carcinogenic properties. Research highlights the importance of understanding its formation mechanisms, detection methods, and preventive strategies to control its levels in food, thereby ensuring consumer safety (Weber & Sharypov, 2009).
Implications in Biocontrol and Plant Growth
Compounds similar to Ethyl 2-(acetyloxy)cyclopropanecarboxylate play a role in biocontrol and plant growth. For instance, the phytohormone ethylene, and its precursor ACC, significantly influence plant stress responses, growth, and development. Studies on ACC deaminase-producing bacteria, which lower ethylene levels in plants, suggest these bacteria could serve as general biocontrol agents against various plant pathogens (Chernin & Glick, 2012).
Safety And Hazards
When handling Ethyl 2-(acetyloxy)cyclopropanecarboxylate, it’s important to avoid eating, drinking, or smoking. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
ethyl 2-acetyloxycyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(10)6-4-7(6)12-5(2)9/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYCEOHZDOYNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298056 | |
| Record name | ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
CAS RN |
72229-07-3 | |
| Record name | Ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72229-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 120426 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072229073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72229-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(acetyloxy)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



